molecular formula C25H23N3O4S2 B3305622 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 923420-15-9

4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3305622
CAS No.: 923420-15-9
M. Wt: 493.6 g/mol
InChI Key: FTNHRINEWUGHBD-UHFFFAOYSA-N
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Description

The compound 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole features a benzothiazole core with two critical substituents:

  • Position 2: A piperazine ring substituted with a 3-phenoxybenzoyl group.
  • Position 4: A methanesulfonyl (-SO₂CH₃) group.

This structure combines electron-withdrawing (methanesulfonyl) and bulky aromatic (3-phenoxybenzoyl) moieties, likely influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-34(30,31)22-12-6-11-21-23(22)26-25(33-21)28-15-13-27(14-16-28)24(29)18-7-5-10-20(17-18)32-19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHRINEWUGHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenoxybenzoyl group via acylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can improve cognitive function. Additionally, it prevents the aggregation of amyloid-beta peptides, which are associated with the formation of plaques in the brains of Alzheimer’s patients .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

Substituent Effects on Benzothiazole Core

Table 1: Key Structural Variations in Benzothiazole Derivatives
Compound Name Substituent at Position 2 Substituent at Position 4/Other Biological Activity (Key Findings) Reference
Target Compound 4-(3-Phenoxybenzoyl)piperazin-1-yl 4-Methanesulfonyl Not explicitly reported (assumed anticancer) -
2-(Piperazin-1-yl)benzo[d]thiazole (1) Piperazin-1-yl None Intermediate for anticancer derivatives
BZ5 () 4-(Azepan-1-yl)but-2-yn-1-yl None MIC = 15.62 µg/mL (S. aureus, C. albicans)
3c () 2-Fluoro-3-(trifluoromethyl)phenyl None Antitubercular (Mycobacterium TB H37Rv)
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole 4-(4-Methoxybenzenesulfonyl)piperazin-1-yl None Not reported (structural analog)

Key Observations :

  • Piperazine Modifications: The target compound’s 3-phenoxybenzoyl group on piperazine introduces a bulky aromatic substituent, contrasting with simpler piperazine derivatives (e.g., ). This may enhance π-π stacking in target binding compared to azepan (BZ5) or methylpiperazine () .
  • Sulfonyl Groups: The methanesulfonyl group at position 4 differs from the 4-methoxybenzenesulfonyl group in .

Key Observations :

  • The target compound’s synthesis likely follows a multi-step protocol involving nucleophilic substitution, acylation, and sulfonation, similar to methods in and .
  • achieved a 91% yield for azide derivative 3 using optimized conditions (acetone-water solvent, NaN₃), suggesting efficient piperazine functionalization .

Biological Activity

4-Methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzothiazole core : A fused ring system that contributes to its biological activity.
  • Methanesulfonyl group : Enhances solubility and bioavailability.
  • Piperazine ring : Known for its pharmacological properties.
  • Phenoxybenzoyl group : Imparts specificity in receptor interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific neurotransmitter receptors and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including:

  • Inhibition of soluble epoxide hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play roles in inflammation and pain modulation.
  • Inhibition of fatty acid amide hydrolase (FAAH) : This enzyme hydrolyzes endocannabinoids, impacting pain perception and mood regulation.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Description References
AntinociceptiveDemonstrated pain relief in animal models through dual inhibition of sEH and FAAH. ,
AntitumorExhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatoryReduces inflammation markers in preclinical studies, suggesting therapeutic use in inflammatory diseases.
NeuroprotectivePotential protective effects against neurodegenerative conditions through modulation of receptor activity.

Case Studies

  • Dual Inhibition Studies :
    • A study evaluated the dual inhibition of sEH and FAAH by benzothiazole derivatives, including the target compound. Results showed significant antinociceptive effects without affecting voluntary locomotor behavior in rats, indicating a favorable safety profile for pain management applications .
  • Antitumor Activity Screening :
    • A comprehensive screening against 60 human cancer cell lines revealed that certain benzothiazole derivatives exhibited potent antitumor activity. The structure-activity relationship (SAR) highlighted modifications that enhance potency and selectivity against cancer cells .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?

The synthesis typically involves multi-step reactions:

  • Step 1 : Nucleophilic substitution to introduce the methanesulfonyl group onto the benzothiazole core.
  • Step 2 : Coupling of the piperazine moiety with 3-phenoxybenzoyl chloride via amide bond formation under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like K2_2CO3_3.
  • Step 3 : Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization to achieve >95% purity . Key optimization parameters include reaction time (12–24 hours), temperature (80–100°C), and catalyst selection (e.g., triethylamine for amidation) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon backbone (e.g., distinguishing benzothiazole C2 and piperazine N–H signals) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 297.40 g/mol for C12_{12}H15_{15}N3_3O2_2S2_2) .
  • Elemental Analysis : Cross-validation of theoretical vs. experimental C, H, N, S content to detect impurities .
  • HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks, monitored via HPLC for degradation products .

Advanced Research Questions

Q. How do structural modifications in the benzothiazole or piperazine moieties influence biological activity?

  • Piperazine Substitutions : Replacing 3-phenoxybenzoyl with fluorophenyl or methoxyphenyl groups alters receptor binding affinity. For example, fluorophenyl derivatives show enhanced kinase inhibition (IC50_{50} < 1 µM) due to electronegative effects .
  • Benzothiazole Modifications : Methylsulfonyl groups improve metabolic stability compared to hydroxyl or amine substituents, as shown in pharmacokinetic assays (t1/2_{1/2} > 6 hours in murine models) .
  • Methodology : Structure-activity relationship (SAR) studies using iterative synthesis and in vitro assays (e.g., enzyme-linked immunosorbent assays for target inhibition) .

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., ±0.3% in C/H content) are addressed via:

  • Recrystallization : To remove solvent or salt impurities.
  • Combined Analytical Techniques : Cross-validation using X-ray crystallography (for crystalline derivatives) and 13^13C NMR to confirm bond connectivity .
  • Case Study : In one study, a 0.5% C discrepancy was resolved by identifying residual DMSO via FT-IR (S=O stretch at 1050 cm1^{-1}) .

Q. What in silico strategies predict the compound’s binding affinity with biological targets?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., EGFR kinase). The methanesulfonyl group’s orientation in the hydrophobic pocket correlates with ∆G values < −8 kcal/mol .
  • MD Simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-receptor complexes .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen-bond acceptors from sulfonyl groups) for activity against cancer cell lines .

Q. How do researchers address contradictions in reported pharmacological data across structural analogs?

Contradictions (e.g., varying IC50_{50} values for similar compounds) are investigated via:

  • Assay Standardization : Uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Comparing data across studies with controlled variables (e.g., cell line: HeLa vs. MCF-7) .
  • Case Example : A 10-fold difference in antimicrobial activity between fluorophenyl and methoxyphenyl analogs was attributed to membrane permeability differences, validated via logP measurements .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times by 50% while maintaining yield .
  • Data Reproducibility : Pre-screen solvents (e.g., DMSO vs. ethanol) to avoid solvent-induced artifacts in biological assays .
  • Safety Protocols : Handle methanesulfonyl derivatives under fume hoods due to potential respiratory irritation (OSHA guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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